molecular formula C12H16O3 B11958603 Methyl 3-(2-methoxyphenyl)butanoate CAS No. 104846-98-2

Methyl 3-(2-methoxyphenyl)butanoate

Katalognummer: B11958603
CAS-Nummer: 104846-98-2
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: AMQHSBFLNIRYKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-methoxyphenyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxyphenyl)butanoate typically involves the esterification of 3-(2-methoxyphenyl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-methoxyphenyl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-(2-methoxyphenyl)butanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Hydrolysis: 3-(2-methoxyphenyl)butanoic acid and methanol.

    Reduction: 3-(2-methoxyphenyl)butanol.

    Substitution: Various substituted derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of methyl 3-(2-methoxyphenyl)butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group on the phenyl ring can enhance its binding affinity to certain targets, leading to increased biological activity.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(2-methoxyphenyl)butanoate can be compared with other esters, such as:

    Methyl butanoate: Similar in structure but lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    Ethyl 3-(2-methoxyphenyl)butanoate: Similar but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

    Methyl 3-(4-methoxyphenyl)butanoate: Similar but with the methoxy group in a different position on the phenyl ring, leading to different chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

104846-98-2

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

methyl 3-(2-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-6-4-5-7-11(10)14-2/h4-7,9H,8H2,1-3H3

InChI-Schlüssel

AMQHSBFLNIRYKR-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)OC)C1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.